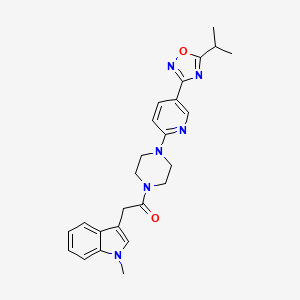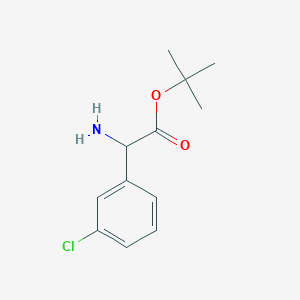![molecular formula C18H23N3O3 B2759411 N-[(3-Methoxyphenyl)methyl]-2-(2-methyl-6-oxo-4-propylpyrimidin-1-yl)acetamide CAS No. 2319635-14-6](/img/structure/B2759411.png)
N-[(3-Methoxyphenyl)methyl]-2-(2-methyl-6-oxo-4-propylpyrimidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-Methoxyphenyl)methyl]-2-(2-methyl-6-oxo-4-propylpyrimidin-1-yl)acetamide, also known as MP-10, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. MP-10 is a pyrimidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of N-[(3-Methoxyphenyl)methyl]-2-(2-methyl-6-oxo-4-propylpyrimidin-1-yl)acetamide is not fully understood, but it is thought to work by inhibiting certain enzymes and signaling pathways in the body. This inhibition can lead to a variety of biochemical and physiological effects, including the reduction of inflammation and the inhibition of tumor growth.
Biochemical and Physiological Effects:
N-[(3-Methoxyphenyl)methyl]-2-(2-methyl-6-oxo-4-propylpyrimidin-1-yl)acetamide has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antitumor, and antimicrobial activity. It has also been shown to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[(3-Methoxyphenyl)methyl]-2-(2-methyl-6-oxo-4-propylpyrimidin-1-yl)acetamide in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds. However, its limited solubility in water can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-[(3-Methoxyphenyl)methyl]-2-(2-methyl-6-oxo-4-propylpyrimidin-1-yl)acetamide. One area of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Another area of interest is its antitumor activity and its potential use in the treatment of cancer. Further research is also needed to fully understand the mechanism of action of N-[(3-Methoxyphenyl)methyl]-2-(2-methyl-6-oxo-4-propylpyrimidin-1-yl)acetamide and to explore its potential applications in other areas of medicine.
Métodos De Síntesis
The synthesis of N-[(3-Methoxyphenyl)methyl]-2-(2-methyl-6-oxo-4-propylpyrimidin-1-yl)acetamide involves a multi-step process that begins with the reaction of 3-methoxybenzaldehyde and ethyl cyanoacetate in the presence of a base to form an intermediate compound. This intermediate is then reacted with 2-methyl-6-oxo-4-propylpyrimidine-1-amine in the presence of a reducing agent to yield the final product, N-[(3-Methoxyphenyl)methyl]-2-(2-methyl-6-oxo-4-propylpyrimidin-1-yl)acetamide.
Aplicaciones Científicas De Investigación
N-[(3-Methoxyphenyl)methyl]-2-(2-methyl-6-oxo-4-propylpyrimidin-1-yl)acetamide has been the subject of several scientific studies due to its potential applications in the field of medicine. One study found that N-[(3-Methoxyphenyl)methyl]-2-(2-methyl-6-oxo-4-propylpyrimidin-1-yl)acetamide has anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Another study showed that N-[(3-Methoxyphenyl)methyl]-2-(2-methyl-6-oxo-4-propylpyrimidin-1-yl)acetamide has antitumor activity and may be useful in the treatment of certain types of cancer.
Propiedades
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-(2-methyl-6-oxo-4-propylpyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-4-6-15-10-18(23)21(13(2)20-15)12-17(22)19-11-14-7-5-8-16(9-14)24-3/h5,7-10H,4,6,11-12H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBLJMORCTWICX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C(=N1)C)CC(=O)NCC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-Methoxyphenyl)methyl]-2-(2-methyl-6-oxo-4-propylpyrimidin-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

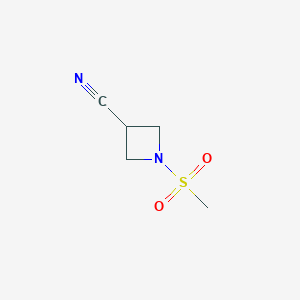
![(1R,5S)-8-(2-(1H-pyrazol-1-yl)ethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2759329.png)
![N-(1-cyano-1-methylethyl)-N-methyl-2-[methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amino]acetamide](/img/structure/B2759331.png)
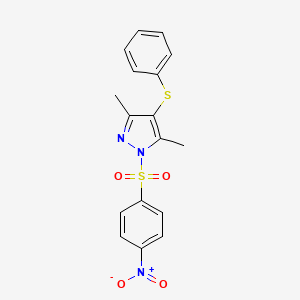
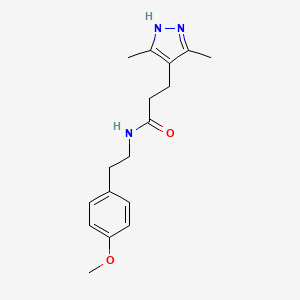

![4-(3-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-3-oxopropyl)benzonitrile](/img/structure/B2759337.png)
![1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2759341.png)
![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(4-chlorobenzyl)oxime](/img/structure/B2759343.png)
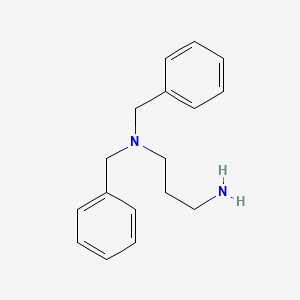
![3-[(4-Fluoro-benzenesulfonyl)-methyl-amino]-2,4-dimethyl-N-pyridin-4-yl-benzenesulfonamide](/img/structure/B2759345.png)
